4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide
Overview
Description
“4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide” is a chemical compound with the linear formula C13H21N3O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H21N3O2S . The CAS Number is 59528-82-4 and the Molecular Weight is 283.395 .Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Scientific Research Applications
Synthesis and Characterization of Cyclic Compounds
This section explores the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a key chemical structure related to the compound . The development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions, and the production of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) as a multifunctional click cycloalkyne agent are highlighted. The research in this area contributes significantly to the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, underlining the versatility and value of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry (Kaneda, 2020).
Novel Psychoactive Compounds and their Implications
This part reviews 'Legal Highs' – novel psychoactive drugs, highlighting the challenges they pose to toxicologists and society. Despite being legal and unrestricted in possession, the lack of primary literature on their chemistry, pharmacology, and toxicology makes evaluating their harm complex. The review covers the basic chemistry of these novel psychoactive compounds and relates them to endogenous neurotransmitters and existing drugs of abuse, providing a comprehensive overview of the challenges and the need for improved education on the harms associated with these substances (Gibbons, 2012).
Gastrointestinal Methionine Shuttle
The review on the gastrointestinal methionine shuttle discusses the importance of methionine, a sulfur‐containing, essential amino acid with biological functions in protein synthesis, transmethylation reactions, and as a component of antioxidant systems. The focus is on the transport proteins relevant for methionine absorption in the gastrointestinal tract, particularly in the small intestine. This analysis contributes to understanding the absorption, intracellular accumulation, metabolism of methionine, and its implications for health and disease, highlighting the necessity for further research (Mastrototaro et al., 2016).
Applications of tert-Butanesulfinamide in N-Heterocycles Synthesis
This review provides an overview of the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines, covering literature from 2010–2020. The methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are structural motifs of many natural products and therapeutically relevant compounds. The insights from this review are crucial for the understanding and development of chiral sulfinamides as chiral auxiliaries in stereoselective amine and derivative synthesis (Philip et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-amino-N-(1-ethylpiperidin-3-yl)-5-ethylsulfonyl-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(11-20)19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSSPNVLVQHWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746999 | |
Record name | 4-Amino-5-(ethanesulfonyl)-N-(1-ethylpiperidin-3-yl)-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148516-68-1 | |
Record name | 4-Amino-5-(ethanesulfonyl)-N-(1-ethylpiperidin-3-yl)-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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